![molecular formula C7H5BrN2 B070932 4-Brom-1H-Indazol CAS No. 186407-74-9](/img/structure/B70932.png)
4-Brom-1H-Indazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-bromo-1H-indazole and related compounds involves several key methods. One approach includes copper-catalyzed, one-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide for the formation of 2H-indazoles through C-N and N-N bond formations, showcasing a broad substrate scope and high tolerance for various functional groups (Kumar, Park, Park, & Lee, 2011). Another method involves a palladium-catalyzed alkylation/direct arylation reaction to synthesize annulated 2H-indazoles and triazoles from bromoethyl azoles and aryl iodides (Laleu & Lautens, 2008).
Molecular Structure Analysis
The molecular structure of 4-bromo-1H-indazole and its derivatives can be characterized through various spectroscopic methods, including NMR and IR, supported by density functional theory (DFT) calculations to assess parameters like HOMO and LUMO energies, geometrical structure parameters, and vibrational spectra (Ustabaş et al., 2020).
Chemical Reactions and Properties
4-Bromo-1H-indazole participates in various chemical reactions, such as the bromo-directed N-2 alkylation of NH-1,2,3-triazoles, leading to the regioselective production of substituted triazoles (Wang et al., 2009). This versatility is also seen in its reaction under palladium-catalyzed conditions for the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, highlighting its utility in creating diverse indazole derivatives (Cho et al., 2004).
Wissenschaftliche Forschungsanwendungen
HIV-Proteasehemmer
Verbindungen, die ein Indazolfragment enthalten, einschließlich 4-Brom-1H-Indazol, wurden untersucht und zur Herstellung von HIV-Proteasehemmern eingesetzt . Diese Hemmer werden zur Behandlung von HIV-Infektionen eingesetzt, indem sie die Funktion von Proteaseenzymen im Virus blockieren und so die Replikation des Virus verhindern.
Serotoninrezeptor-Antagonisten
Indazol-Derivate, wie this compound, wurden bei der Herstellung von Serotoninrezeptor-Antagonisten verwendet . Diese Antagonisten können die Wirkung von Serotonin, einem Neurotransmitter, blockieren und werden häufig zur Behandlung verschiedener psychiatrischer und neurologischer Störungen eingesetzt.
Aldolreduktasehemmer
This compound wurde bei der Synthese von Aldolreduktasehemmern eingesetzt . Aldolreduktase ist ein Enzym, das am Stoffwechsel von Glukose beteiligt ist. Hemmstoffe dieses Enzyms werden zur Behandlung von Komplikationen bei Diabetes eingesetzt.
Acetylcholinesterasehemmer
Indazol-Derivate werden auch zur Herstellung von Acetylcholinesterasehemmern verwendet . Diese Hemmstoffe erhöhen den Spiegel und die Wirkdauer des Neurotransmitters Acetylcholin und werden zur Behandlung der Alzheimer-Krankheit und anderer Demenzerkrankungen eingesetzt.
Entzündungshemmende Mittel
Neuere medizinische Forschungs- und Entwicklungsarbeiten haben zur Herstellung von Indazol-Derivaten zur Behandlung von Entzündungen geführt . Insbesondere this compound hat in diesem Bereich Potenzial gezeigt.
Behandlungen neurodegenerativer Erkrankungen
This compound wurde auf sein Potenzial zur Behandlung von neurodegenerativen Erkrankungen untersucht . Seine Eigenschaften machen es zu einem vielversprechenden Hemmkandidaten für LPO, das an oxidativem Stress beteiligt ist, einem Schlüsselfaktor bei neurodegenerativen Erkrankungen.
Osteoporosebehandlungen
Indazol-Derivate, einschließlich this compound, wurden zur Behandlung von Osteoporose entwickelt . Diese Verbindungen können dazu beitragen, die Knochengesundheit zu verbessern und das Frakturrisiko zu senken.
Dualer Hemmstoff für die RAS/RAF/MEK/ERK- und PI3K/AKT/PTEN/MTOR-Signalwege
This compound ist ein pharmazeutisches Zwischenprodukt, das zur Herstellung von Dualen Hemmstoffen für die RAS/RAF/MEK/ERK- und PI3K/AKT/PTEN/MTOR-Signalwege verwendet wird . Diese Signalwege sind an Zellwachstum und -überleben beteiligt, und ihre Hemmstoffe werden in der Krebstherapie eingesetzt.
Wirkmechanismus
Target of Action
4-Bromo-1H-indazole is a biochemical reagent that primarily targets the respiratory system . It is used as a biological material or organic compound for life science-related research .
Mode of Action
It is known to interact with its targets in the respiratory system, potentially causing changes at the molecular level .
Biochemical Pathways
4-Bromo-1H-indazole is a medicinal intermediate used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell proliferation and survival, and their dysregulation is often associated with various types of cancer.
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of inhibitors for key biochemical pathways, it is likely to have significant effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of 4-Bromo-1H-indazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its synthesis involves reactions that are sensitive to temperature and the nature of the solvent .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .
Zukünftige Richtungen
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence they have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing novel 4-bromo-1H-indazole derivatives with improved biological activities .
Eigenschaften
IUPAC Name |
4-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIODOACRIRBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625169 | |
Record name | 4-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186407-74-9 | |
Record name | 4-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?
A1: Research indicates that 4-bromo-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that 4-bromo-1H-indazole could potentially interfere with the natural defense system against microorganisms.
Q2: Have there been any computational studies on 4-bromo-1H-indazole, and what insights do they offer?
A2: Yes, 4-bromo-1H-indazole has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.
Q3: What is known about the Structure-Activity Relationship (SAR) of 4-bromo-1H-indazole derivatives with regard to antibacterial activity?
A3: A study exploring novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of 4-bromo-1H-indazole derivatives for enhanced antibacterial efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.